![molecular formula C13H16N2OS B6576960 1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one CAS No. 851804-76-7](/img/structure/B6576960.png)
1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
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Overview
Description
Synthesis Analysis
Imidazole compounds can be synthesized through various methods. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted enabled the synthesis of 4,5-disubstituted imidazoles . Another method involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole compounds can undergo various chemical reactions. For instance, a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antibacterial and Antimycobacterial Activities
Imidazole derivatives have been reported to show antibacterial and antimycobacterial activities . They could potentially be used in the development of new drugs to treat bacterial infections.
Anti-inflammatory Activities
Imidazole derivatives also exhibit anti-inflammatory properties . They could be used in the treatment of conditions characterized by inflammation.
Antitumor Activities
Imidazole derivatives have been found to possess antitumor properties . They could potentially be used in cancer therapy.
Antidiabetic Activities
Imidazole derivatives have been reported to show antidiabetic activities . They could potentially be used in the treatment of diabetes.
Antioxidant Activities
Imidazole derivatives also exhibit antioxidant properties . They could be used to neutralize harmful free radicals in the body.
Antifungal and Antihelmintic Activities
Imidazole derivatives have been found to possess antifungal and antihelmintic properties . They could potentially be used in the treatment of fungal infections and parasitic worm infestations.
Antiviral Activities
Imidazole derivatives have been reported to show antiviral activities . They could potentially be used in the treatment of viral infections.
Ulcerogenic Activities
Imidazole derivatives also exhibit ulcerogenic properties . They could potentially be used in the treatment of ulcers.
Mechanism of Action
The mechanism of action of imidazole compounds can vary depending on their structure and the biological target. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
The safety and hazards of imidazole compounds can vary depending on their structure. Some imidazole derivatives are commercially available drugs in the market such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Future Directions
Imidazole compounds have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Therefore, the future directions in this field could involve the development of novel imidazole derivatives with improved pharmacological activities and reduced side effects.
properties
IUPAC Name |
1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-10-3-5-12(6-4-10)9-17-13-14-7-8-15(13)11(2)16/h3-6H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKNAGVJORYTSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
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